molecular formula C9H7N5 B14655865 3H-imidazo[4,5-f]quinazolin-9-amine CAS No. 53449-43-7

3H-imidazo[4,5-f]quinazolin-9-amine

Katalognummer: B14655865
CAS-Nummer: 53449-43-7
Molekulargewicht: 185.19 g/mol
InChI-Schlüssel: WUOUXQVFDCMPNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-imidazo[4,5-f]quinazolin-9-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazolin-9-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzamide with formamide under reflux conditions can yield quinazoline derivatives . Another method involves the use of metal catalysts, such as palladium, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are often employed to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3H-imidazo[4,5-f]quinazolin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Wissenschaftliche Forschungsanwendungen

3H-imidazo[4,5-f]quinazolin-9-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-imidazo[4,5-f]quinazolin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3H-imidazo[4,5-f]quinazolin-9-amine stands out due to its unique imidazoquinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

53449-43-7

Molekularformel

C9H7N5

Molekulargewicht

185.19 g/mol

IUPAC-Name

3H-imidazo[4,5-f]quinazolin-9-amine

InChI

InChI=1S/C9H7N5/c10-9-7-5(11-4-14-9)1-2-6-8(7)13-3-12-6/h1-4H,(H,12,13)(H2,10,11,14)

InChI-Schlüssel

WUOUXQVFDCMPNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1NC=N3)C(=NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.